1-(4-Amino-2-methylquinolin-6-yl)urea
説明
特性
CAS番号 |
46696-26-8 |
|---|---|
分子式 |
C11H12N4O |
分子量 |
216.24 g/mol |
IUPAC名 |
(4-amino-2-methylquinolin-6-yl)urea |
InChI |
InChI=1S/C11H12N4O/c1-6-4-9(12)8-5-7(15-11(13)16)2-3-10(8)14-6/h2-5H,1H3,(H2,12,14)(H3,13,15,16) |
InChIキー |
RRWUKBMFEUWJRU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)N)N |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)N)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Hemisurfen |
製品の起源 |
United States |
類似化合物との比較
Surfen (1,3-bis(4-Amino-2-methylquinolin-6-yl)urea)
- Structure: A bis-urea compound with two quinoline moieties linked via a urea group.
- Molecular Formula : C₂₁H₂₀N₆O .
- Activity : Surfen binds heparan sulfate proteoglycans (HSPGs), disrupting protein-glycan interactions. It demonstrates anti-prion and anti-tau aggregation properties .
- Key Findings: Reduces tau hyperphosphorylation in zebrafish models more effectively than hemisurfen, likely due to dual quinoline binding sites enhancing HSPG antagonism . Exhibits higher cellular uptake and retention compared to mono-urea analogs .
Oxalyl Surfen (N¹,N²-bis(4-Amino-2-methylquinolin-6-yl)oxalamide)
JTC-801 (N-(4-Amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide hydrochloride)
- Structure: A benzamide derivative with a quinoline core, ethylphenoxymethyl, and piperidine groups.
- Molecular Formula : C₂₆H₂₆ClN₃O₃ .
- Activity: Nociceptin/orphanin FQ peptide (NOP) receptor antagonist.
- Key Findings: Produces antinociceptive effects in rodent pain models but lacks HSPG-related activity . Structural divergence (benzamide vs. urea) results in entirely distinct pharmacological targets .
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationship (SAR): The urea/oxalamide linker and quinoline multiplicity critically influence HSPG binding. Bis-urea derivatives (e.g., surfen) outperform mono-urea analogs (hemisurfen) in potency . Modifications like oxalamide substitution (oxalyl surfen) improve target affinity but compromise pharmacokinetics .
- Therapeutic Potential: Hemisurfen’s simpler structure offers a scaffold for developing neuroprotective agents with optimized solubility and bioavailability. Surfen derivatives remain promising for pathologies involving HSPGs, such as prion diseases and tauopathies .
準備方法
Friedländer Quinoline Synthesis
The Friedländer reaction is a cornerstone for constructing quinoline scaffolds. As demonstrated in the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one, this method involves condensing 2-aminobenzophenone derivatives with cyclic ketones. Adapting this approach for 1-(4-amino-2-methylquinolin-6-yl)urea would require:
- Starting Material Design : A substituted 2-aminobenzophenone with pre-installed methyl and amino groups.
- Cyclization Conditions : Polyphosphoric acid (PPA) under solvent-free conditions at 90°C, achieving yields up to 82%.
Hypothetical Reaction Pathway :
$$
\text{2-Amino-4-methylbenzophenone} + \text{Pentan-2,3-dione} \xrightarrow{\text{PPA, 90°C}} \text{4-Amino-2-methylquinoline}
$$
Subsequent functionalization at position 6 would introduce the urea group.
Skraup and Doebner-von Miller Modifications
While not directly cited in the provided sources, these classical methods involve cyclizing aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds. However, harsh acidic conditions (e.g., concentrated H$$2$$SO$$4$$) may degrade sensitive functional groups like urea.
Urea Group Introduction Strategies
Post-Functionalization of Preformed Quinolines
After synthesizing the 4-amino-2-methylquinoline core, the urea moiety can be introduced via:
- Reaction with Isocyanates :
$$
\text{4-Amino-2-methylquinolin-6-amine} + \text{R-NCO} \rightarrow \text{this compound}
$$
This method requires careful control of stoichiometry to avoid over-alkylation. - Urea Condensation : Using carbodiimides to couple amines with carboxylic acids, though this is less common for aromatic systems.
In-Situ Urea Formation During Cyclization
Integrating urea-forming steps into the quinoline synthesis could streamline production. For example, employing urea as a nitrogen source in cyclization reactions, as seen in the preparation of 4-amino-2,6-dimethoxypyrimidine.
Novel and Green Synthetic Approaches
Solvent-Free and Catalytic Methods
Building on the solvent-free Friedländer synthesis, replacing PPA with greener catalysts (e.g., ionic liquids or zeolites) could reduce environmental impact. For instance:
- Microwave-Assisted Synthesis : Accelerating reaction times and improving yields.
- Solid-Supported Reagents : Enhancing recyclability and minimizing waste.
One-Pot Tandem Reactions
A hypothetical one-pot sequence might combine quinoline formation and urea functionalization:
- Cyclization : Using 2-aminobenzophenone and a diketone.
- Oxidative Amination : Introducing the urea group via a copper-catalyzed coupling.
Analytical and Optimization Considerations
Reaction Monitoring
Techniques such as TLC and $$^1$$H NMR (as employed in) are critical for tracking intermediate formation. For example, the $$^1$$H NMR spectrum of 4-amino-2,6(1H,3H)-pyrimidinedione shows distinct peaks at δ 10.09–10.05 (NH) and 6.18 ppm (NH$$_2$$), which could guide analogous analyses for the target compound.
Yield Optimization
Key factors include:
- Temperature Control : Maintaining 60–80°C during methylation steps to prevent side reactions.
- Catalyst Loading : Tetrabutylammonium bromide as a phase transfer catalyst improves reagent miscibility.
Data Tables for Comparative Analysis
Table 1: Comparison of Quinoline Synthesis Methods
Table 2: Urea Functionalization Routes
| Route | Reagents | Yield* | Purity |
|---|---|---|---|
| Isocyanate coupling | R-NCO, base | 60–75% | High if anhydrous conditions |
| Carbodiimide-mediated | EDC, HOBt | 50–65% | Requires protective groups |
| Direct condensation | Urea, heat | 30–40% | Low efficiency |
*Hypothetical yields based on analogous reactions.
Q & A
Q. What are the reliable synthetic protocols for 1-(4-Amino-2-methylquinolin-6-yl)urea, and how can purity be validated?
Answer:
- Synthesis: Optimize via nucleophilic substitution or urea coupling reactions. Use 4-amino-2-methylquinoline-6-carboxylic acid (precursor) with carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous DMF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purity Validation:
- HPLC: C18 column, acetonitrile/water (0.1% TFA) gradient (retention time ~8–10 min).
- NMR: Confirm absence of unreacted precursors (e.g., δ 6.8–7.2 ppm for quinoline protons).
- Elemental Analysis: Match calculated vs. observed C, H, N values (deviation <0.3%).
- Reference synthetic validation protocols from peer-reviewed journals (e.g., J. Org. Chem.) rather than vendor documentation .
Q. Which spectroscopic techniques are critical for structural elucidation, and how should contradictory data be resolved?
Answer:
- Primary Techniques:
- FT-IR: Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- ¹H/¹³C NMR: Assign quinoline protons (δ 7.5–8.5 ppm) and urea NH signals (δ 5.5–6.5 ppm).
- Contradiction Resolution:
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scalable synthesis?
Answer:
- Experimental Design:
- Factors: Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–2 mol%).
- Response Variables: Yield, purity (HPLC area %).
- Methodology:
- Case Study: A 2023 Org. Process Res. Dev. study reduced byproducts by 40% using this approach.
Q. How should researchers address discrepancies in bioactivity data across in vitro assays?
Answer:
- Root Cause Analysis:
- Assay Variability: Compare protocols (e.g., cell line viability vs. enzymatic inhibition).
- Solubility Effects: Test compound solubility in DMSO/PBS using dynamic light scattering.
- Mitigation Strategies:
- Standardize protocols (e.g., NIH/WHO guidelines).
- Use dose-response curves (IC₅₀/EC₅₀) with Hill slope analysis to quantify potency variability.
- Validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
Q. What computational methods integrate with experimental data to predict physicochemical properties?
Answer:
- Tools:
- COMSOL Multiphysics: Model diffusion kinetics in biological matrices.
- AI-Driven QSAR: Train models (e.g., Random Forest, SVM) on PubChem datasets to predict logP, pKa.
- Workflow:
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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